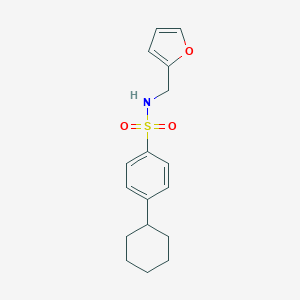![molecular formula C22H21N3O3 B261736 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as MPAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAPB belongs to the class of benzamide derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.
Aplicaciones Científicas De Investigación
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has also been shown to possess anti-tumor activity in various cancer cell lines. Additionally, 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it has been suggested that 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has also been shown to activate the adenosine A1 receptor, which may contribute to its analgesic effects. Furthermore, 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has also been found to reduce pain sensitivity in animal models of pain. Additionally, 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit significant biological activity. However, there are also some limitations to the use of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of more potent and selective derivatives of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide for use in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide and its potential off-target effects. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide in animal models of disease.
Métodos De Síntesis
The synthesis of 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide involves the reaction of 2-methylphenol with ethyl chloroformate to form 2-methylphenyl chloroformate. This intermediate is then reacted with 3-pyridinemethanol to form the corresponding ester. The ester is then hydrolyzed to produce the carboxylic acid, which is then coupled with 2-aminoacetophenone to form 2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide.
Propiedades
Nombre del producto |
2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide |
|---|---|
Fórmula molecular |
C22H21N3O3 |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
2-[[2-(2-methylphenoxy)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C22H21N3O3/c1-16-7-2-5-11-20(16)28-15-21(26)25-19-10-4-3-9-18(19)22(27)24-14-17-8-6-12-23-13-17/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) |
Clave InChI |
MSJMDSDTRQYLOY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)

![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)
![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)

![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)
![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)

![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)